

# (E)-3-Undecene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025



This in-depth technical guide provides a detailed overview of the fundamental chemical properties of **(E)-3-Undecene**, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines detailed experimental protocols, and includes visualizations to illustrate core concepts.

## **Core Chemical Properties**

**(E)-3-Undecene**, a long-chain alkene, possesses a range of physicochemical properties that are crucial for its application in various research and development contexts. A summary of its core properties is presented below.



| Property                | Value                                 | Source       |
|-------------------------|---------------------------------------|--------------|
| Molecular Formula       | C11H22                                | [PubChem][1] |
| Molecular Weight        | 154.29 g/mol                          | [PubChem][1] |
| IUPAC Name              | (E)-undec-3-ene                       | [PubChem][1] |
| CAS Number              | 1002-68-2                             | [NIST][2]    |
| Boiling Point (est.)    | 191.00 to 192.00 °C @ 760.00 mm Hg    | FlavScents   |
| Vapor Pressure (est.)   | 0.725000 mmHg @ 25.00 °C              | FlavScents   |
| Water Solubility (est.) | 0.4006 mg/L @ 25 °C                   | FlavScents   |
| logP (o/w) (est.)       | 6.082                                 | FlavScents   |
| Appearance (est.)       | Colorless to pale yellow clear liquid | FlavScents   |

Note: Some physical properties are estimated values as experimental data is not readily available.

## Synthesis of (E)-3-Undecene

The Wittig reaction is a widely employed and effective method for the stereoselective synthesis of alkenes, including **(E)-3-Undecene**.[3][4][5] This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide. For the synthesis of **(E)-3-Undecene**, a stabilized ylide is typically used to favor the formation of the (E)-isomer.[6]

### **Synthetic Pathway**

Caption: Synthesis of (E)-3-Undecene via the Wittig Reaction.

## Experimental Protocol: Wittig Synthesis of (E)-3-Undecene (Generalized)

This protocol is a generalized procedure for the synthesis of a long-chain (E)-alkene via the Wittig reaction and should be adapted and optimized for the specific synthesis of **(E)-3-**



#### Undecene.

#### Materials:

- Propyltriphenylphosphonium bromide
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Octanal
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Hexane
- Silica gel for column chromatography

#### Procedure:

- Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend propyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred suspension. The
  formation of the deep red or orange color indicates the formation of the ylide. Allow the
  mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an
  additional hour.
- Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of octanal in anhydrous THF dropwise to the ylide solution.



- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product will contain the desired (E)-3-Undecene and
  triphenylphosphine oxide as a major byproduct. Purify the crude product by flash column
  chromatography on silica gel using hexane as the eluent to isolate the pure (E)-3-Undecene.
- Characterization: Confirm the identity and purity of the product using spectroscopic methods (NMR, IR, and Mass Spectrometry).

## **Spectroscopic Analysis**

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized **(E)-3-Undecene**.

## **Experimental Workflow for Spectroscopic Analysis**

Caption: Workflow for the spectroscopic analysis of **(E)-3-Undecene**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Experimental Protocol (Generalized):

- Sample Preparation: Dissolve approximately 10-20 mg of purified **(E)-3-Undecene** in about 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard.[7] Transfer the solution to a clean 5 mm NMR tube.
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for <sup>1</sup>H).



#### Expected <sup>1</sup>H NMR Data:

- $\circ$  The vinylic protons of the (E)-double bond are expected to appear as multiplets in the range of  $\delta$  5.3-5.5 ppm. The coupling constant (J-value) for the trans-vinylic protons is typically in the range of 12-18 Hz.
- $\circ$  The allylic protons (CH<sub>2</sub> groups adjacent to the double bond) will appear as multiplets around  $\delta$  1.9-2.1 ppm.
- $\circ$  The remaining aliphatic protons will appear as a series of multiplets in the upfield region of the spectrum ( $\delta$  0.8-1.5 ppm).
- The terminal methyl groups will appear as triplets around  $\delta$  0.9 ppm.
- Expected <sup>13</sup>C NMR Data:
  - $\circ$  The two sp<sup>2</sup> hybridized carbons of the double bond are expected to have chemical shifts in the range of  $\delta$  125-135 ppm.
  - The sp³ hybridized carbons will appear in the upfield region of the spectrum ( $\delta$  10-40 ppm).

## Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol (Generalized):

- Sample Preparation: As **(E)-3-Undecene** is a liquid, a spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.[8] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.[9]
- Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm<sup>-1</sup>.
- Expected Characteristic Absorptions:
  - =C-H stretch: A weak to medium absorption band is expected just above 3000 cm<sup>-1</sup> (typically 3010-3040 cm<sup>-1</sup>).



- C=C stretch: A weak absorption band is expected around 1665-1675 cm<sup>-1</sup> for a transdisubstituted alkene.
- =C-H bend (out-of-plane): A strong, characteristic absorption band for a trans-disubstituted alkene is expected in the region of 960-975 cm<sup>-1</sup>. This band is diagnostic for the (E)stereochemistry.
- C-H stretch (aliphatic): Strong absorption bands will be present just below 3000 cm<sup>-1</sup> (typically 2850-2960 cm<sup>-1</sup>) corresponding to the C-H stretching vibrations of the alkyl chain.

### **Mass Spectrometry (MS)**

Experimental Protocol (Generalized):

- Sample Preparation: Prepare a dilute solution of **(E)-3-Undecene** in a volatile organic solvent such as hexane or dichloromethane.
- Data Acquisition: Analyze the sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The gas chromatograph will separate the compound from any minor impurities, and the mass spectrometer will generate a mass spectrum.[10][11]
- Expected Mass Spectrum:
  - Molecular Ion Peak (M+): A molecular ion peak should be observed at m/z = 154, corresponding to the molecular weight of C<sub>11</sub>H<sub>22</sub>. The intensity of this peak is expected to be moderate to strong.
  - Fragmentation Pattern: The fragmentation of long-chain alkenes is characterized by cleavage at the allylic position and a series of losses of alkyl fragments. Common fragments would be expected from the cleavage of the C-C bonds along the alkyl chains. The NIST WebBook of Chemistry provides a reference mass spectrum for (E)-3-Undecene.[2]

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- To cite this document: BenchChem. [(E)-3-Undecene: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091121#e-3-undecene-fundamental-chemical-properties]

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